molecular formula C14H17NO5 B055778 O-(N-Morpholinocarbonyl)-3-phenyllactic acid CAS No. 114343-31-6

O-(N-Morpholinocarbonyl)-3-phenyllactic acid

Cat. No. B055778
CAS RN: 114343-31-6
M. Wt: 279.29 g/mol
InChI Key: RXSSENVGBNPHJJ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(N-Morpholinocarbonyl)-3-phenyllactic acid (NMLA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. NMLA is a derivative of phenylalanine, an essential amino acid, and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of O-(N-Morpholinocarbonyl)-3-phenyllactic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors. O-(N-Morpholinocarbonyl)-3-phenyllactic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation. O-(N-Morpholinocarbonyl)-3-phenyllactic acid has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects
O-(N-Morpholinocarbonyl)-3-phenyllactic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. O-(N-Morpholinocarbonyl)-3-phenyllactic acid has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, O-(N-Morpholinocarbonyl)-3-phenyllactic acid has been found to exhibit antibacterial activity against various strains of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using O-(N-Morpholinocarbonyl)-3-phenyllactic acid in lab experiments is its ability to inhibit the activity of specific enzymes and receptors, making it a useful tool for studying their functions. However, one limitation is the potential toxicity of O-(N-Morpholinocarbonyl)-3-phenyllactic acid, which can limit its use in certain experiments.

Future Directions

For the study of O-(N-Morpholinocarbonyl)-3-phenyllactic acid include investigating its potential use in the treatment of neurological disorders and the development of novel derivatives with improved therapeutic properties.

Synthesis Methods

The synthesis of O-(N-Morpholinocarbonyl)-3-phenyllactic acid involves the reaction of phenylalanine with N-morpholinocarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure O-(N-Morpholinocarbonyl)-3-phenyllactic acid.

Scientific Research Applications

O-(N-Morpholinocarbonyl)-3-phenyllactic acid has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. In addition, O-(N-Morpholinocarbonyl)-3-phenyllactic acid has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

114343-31-6

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

(2S)-2-(morpholine-4-carbonyloxy)-3-phenylpropanoic acid

InChI

InChI=1S/C14H17NO5/c16-13(17)12(10-11-4-2-1-3-5-11)20-14(18)15-6-8-19-9-7-15/h1-5,12H,6-10H2,(H,16,17)/t12-/m0/s1

InChI Key

RXSSENVGBNPHJJ-LBPRGKRZSA-N

Isomeric SMILES

C1COCCN1C(=O)O[C@@H](CC2=CC=CC=C2)C(=O)O

SMILES

C1COCCN1C(=O)OC(CC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1COCCN1C(=O)OC(CC2=CC=CC=C2)C(=O)O

synonyms

MCPL
O-(N-morpholinocarbonyl)-3-phenyllactic acid

Origin of Product

United States

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